Doranidazole

Descripción general

Descripción

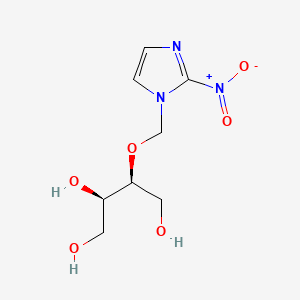

Doranidazole is a novel radiosensitizer that has garnered interest in cancer research. It is designed to enhance the effects of radiation therapy by sensitizing tumor cells to irradiation. The compound belongs to the class of 2-nitroimidazoles and exhibits selective activity under hypoxic conditions within solid tumors .

Aplicaciones Científicas De Investigación

Radiosensitization in Pancreatic Cancer

Doranidazole has been studied as a radiosensitizer for pancreatic cancer, showing efficacy in enhancing the effects of radiation therapy. A clinical study in Japan combined doranidazole with intraoperative radiotherapy for localized unresectable pancreatic cancer. In vitro and in vivo studies demonstrated that doranidazole can sensitize human pancreatic cancer cells to radiation, particularly under hypoxic conditions, which are common in pancreatic tumors (Shibamoto et al., 2000).

Enhancing Local Tumor Control

Another study assessed the potential of doranidazole in enhancing radiation-induced local control in a murine tumor model. The results showed that doranidazole significantly enhanced the radiation response in tumors, especially when administered prior to radiation treatment. This suggests that doranidazole can be effective in improving radiation therapy outcomes in tumors (Murata et al., 2008).

Long-term Survival in Pancreatic Cancer Treatment

A study investigating the long-term effects of doranidazole in treating locally advanced pancreatic cancer found that while short-term survival rates did not differ significantly, a notable difference was observed in 3-year survival rates. Patients treated with doranidazole showed a 23% survival rate compared to 0% in the placebo group, indicating the potential effectiveness of doranidazole in improving long-term survival for pancreatic cancer patients (Karasawa et al., 2008).

Radiosensitizing Effects on Glioma Stem Cells

Research on glioma stem cells (GSCs) found that doranidazole potentiated radiation-induced DNA damage in hypoxic GSCs and conferred a significant survival benefit in mice harboring GSC-derived tumors in radiotherapy settings. This study highlights doranidazole's theranostic potential as a ferroptosis inducer targeting GSCs in their hypoxic niche (Koike et al., 2020).

Effect on Radiation-Induced Apoptosis

Doranidazole was also studied for its effect on radiation-induced apoptosis in L5178Y lymphoma cells. The research indicated that doranidazole enhanced radiation-induced apoptosis under hypoxic conditions, highlighting its potential as a radiosensitizer in cancer treatment (Aoki et al., 2002).

Radiochemical Properties

A study focusing on the radiochemical properties of doranidazole confirmed its role as a hypoxic cell radiosensitizer with low toxicity. The research showed that doranidazole has high reactivity toward both hydrated electrons and hydroxyl radicals, enhancing radiation-induced DNA strand breaks, which is crucial for its role in radiosensitization (Kuwabara et al., 2002).

Mecanismo De Acción

Doranidazole’s primary mechanism of action lies in its ability to sensitize tumor cells to radiation. Under hypoxic conditions, it undergoes reductive activation within cancer cells. The reduced form generates reactive oxygen species (ROS) that damage cellular components, including DNA. Consequently, when combined with radiation therapy, Doranidazole enhances tumor cell killing by increasing DNA damage and impairing repair mechanisms .

Safety and Hazards

Propiedades

IUPAC Name |

(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIITXXIVUIXYMI-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048817 | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Doranidazole | |

CAS RN |

149838-23-3, 161903-10-2 | |

| Record name | Doranidazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PR-69 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doranidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doranidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PR-69 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DORANIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

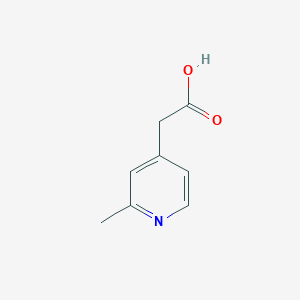

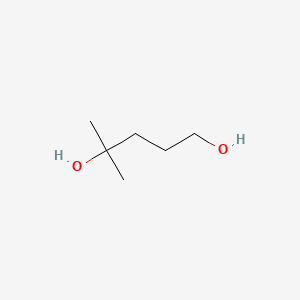

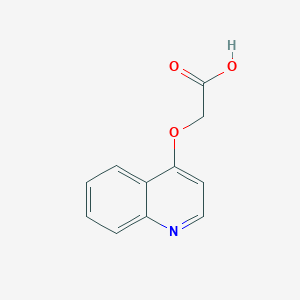

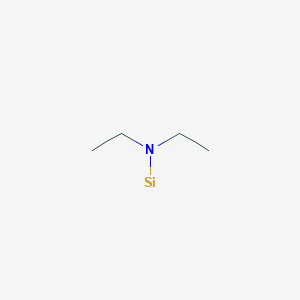

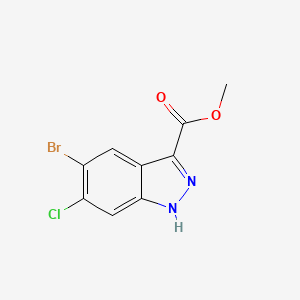

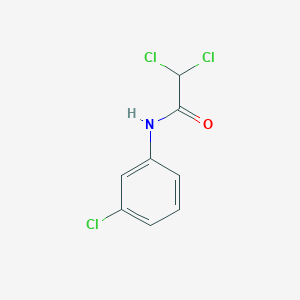

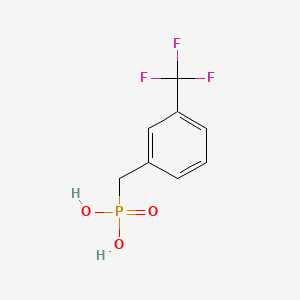

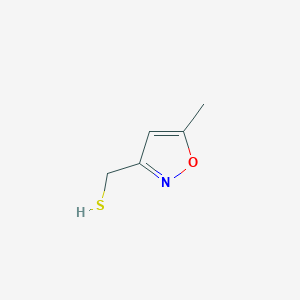

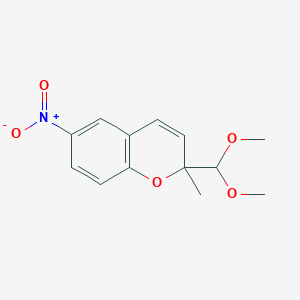

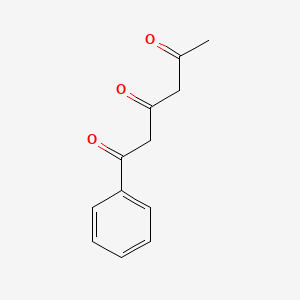

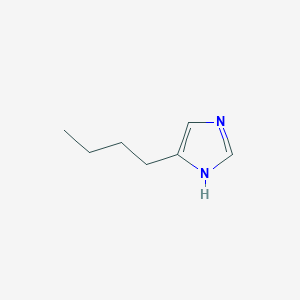

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-5,6-dihydrobenzo[h]quinazolin-2-amine](/img/structure/B3047863.png)

![10-(Phenylmethyl)-5,8-dioxa-10-azadispiro[2.0.4.3]undecane](/img/structure/B3047880.png)

![5-Benzyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B3047881.png)